
5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride
Overview
Description
5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H5Cl2F3O3S and a molecular weight of 309.09 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride typically involves the chlorination of 5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonic acid. This reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually performed at ambient temperature to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
Reagent in Synthesis
This compound is primarily utilized as a reagent in organic synthesis, particularly for the formation of sulfonamide and sulfonate ester derivatives. Its sulfonyl chloride group is highly electrophilic, making it suitable for nucleophilic substitution reactions.
Substitution Reactions
The compound can participate in various nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamides and sulfonate esters. For instance:
Nucleophile | Product Type |
---|---|
Amines | Sulfonamides |
Alcohols | Sulfonate Esters |
Thiols | Sulfonate Thioesters |
Biological Applications
Medicinal Chemistry
Research indicates that 5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride exhibits potential antibacterial and anticancer properties. Studies have shown its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus mycoides | 4.88 µg/mL |
Escherichia coli | Significant activity noted |
Candida albicans | Effective against fungal strains |
These findings suggest that this compound could be a candidate for developing new antibiotics.
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and materials, including polymers and coatings. Its unique electronic properties due to the trifluoromethoxy group enhance its stability and reactivity, making it valuable in various chemical processes.
Case Studies
-
Antibacterial Activity Study
A recent study evaluated the antibacterial properties of this compound against multiple strains of bacteria. The results indicated broad-spectrum activity, particularly against Gram-positive bacteria, highlighting its potential use in pharmaceutical formulations aimed at treating infections. -
Synthesis of Sulfonamide Derivatives
In a synthetic chemistry project, researchers utilized this compound to create novel sulfonamide derivatives with enhanced biological activity. The derivatives showed promising results in inhibiting specific cancer cell lines, suggesting further exploration in drug development.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substitution products. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylbenzenesulfonyl chloride
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
- 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride
Uniqueness
5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both chloro and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis. The trifluoromethoxy group enhances the compound’s stability and reactivity, while the chloro group provides additional sites for further functionalization .
Biological Activity
5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride (CAS No. 1706447-06-4) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer properties, along with relevant research findings and data.
Chemical Structure and Properties
The compound features a chloro group, a trifluoromethoxy group, and a sulfonyl chloride moiety. These functional groups contribute to its reactivity and biological interactions.
Property | Data |
---|---|
Molecular Formula | C7H3Cl2F3O2S |
Molecular Weight | 267.06 g/mol |
CAS Number | 1706447-06-4 |
Antibacterial Activity
Recent studies have demonstrated that compounds containing sulfonyl and trifluoromethyl groups exhibit notable antibacterial properties. For instance, the minimum inhibitory concentrations (MICs) for various bacterial strains have been evaluated:
- Bacillus mycoides : MIC = 4.88 µg/mL
- Escherichia coli : MIC values suggest significant antibacterial activity.
- Candida albicans : Effective against fungal strains.
These findings indicate that this compound may possess broad-spectrum antibacterial properties, making it a candidate for further investigation in antibiotic development .
Anticancer Activity
The compound has also been tested for anticancer activity against several human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The results are promising:
Cell Line | IC50 Value (μM) | Reference Drug (Doxorubicin IC50) |
---|---|---|
PACA2 | 22.4 | 52.1 |
HCT116 | 17.8 | |
HePG2 | 12.4 |
In these studies, the compound exhibited IC50 values lower than those of Doxorubicin, indicating superior potency against certain cancer cell lines . Additionally, molecular docking studies revealed promising interactions with key proteins involved in cancer progression, such as enoyl reductase and SOS1.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzyme Activity : The trifluoromethoxy group enhances binding affinity to target enzymes.
- Gene Expression Modulation : Treatment with this compound has shown down-regulation of critical genes associated with cancer proliferation, including EGFR, KRAS, TP53, and FASN.
- Cell Cycle Arrest : Compounds with similar structures have been reported to induce cell cycle arrest in cancer cells.
Case Studies
In a recent study involving multiple compounds with similar structures, researchers found that those containing the trifluoromethyl group exhibited improved inhibition of reverse transcriptase enzymes compared to their non-fluorinated counterparts. This suggests that the trifluoromethoxy group not only enhances biological activity but may also play a role in drug efficacy .
Properties
IUPAC Name |
5-chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O3S/c1-4-2-6(16-8(11,12)13)5(9)3-7(4)17(10,14)15/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJYYWCBRHWJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168930 | |
Record name | Benzenesulfonyl chloride, 5-chloro-2-methyl-4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706447-06-4 | |
Record name | Benzenesulfonyl chloride, 5-chloro-2-methyl-4-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706447-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 5-chloro-2-methyl-4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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